4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one
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Overview
Description
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one is a complex organic compound with a unique structure that includes both hydroxyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one typically involves multiple steps, starting with the preparation of the core benzopyran structure. The introduction of the hydroxyl groups at positions 4 and 7, and the nitrophenyl group at position 3, requires specific reagents and conditions. Commonly used reagents include sulfur-containing compounds and nitrophenyl derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct substitution and functionalization of the benzopyran core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions include quinones, amino derivatives, and various substituted benzopyran compounds .
Scientific Research Applications
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the nitrophenyl group can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one: Similar structure but with different substitution patterns.
4,5-Dihydroxy-3-[(4-nitrophenyl)diazenyl]-2,7-naphthalenedisulfonic acid: Contains similar functional groups but a different core structure.
Uniqueness
4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and nitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88331-46-8 |
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Molecular Formula |
C15H9NO6S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4,7-dihydroxy-3-(4-nitrophenyl)sulfanylchromen-2-one |
InChI |
InChI=1S/C15H9NO6S/c17-9-3-6-11-12(7-9)22-15(19)14(13(11)18)23-10-4-1-8(2-5-10)16(20)21/h1-7,17-18H |
InChI Key |
XCOFIZBNWOANLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Origin of Product |
United States |
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